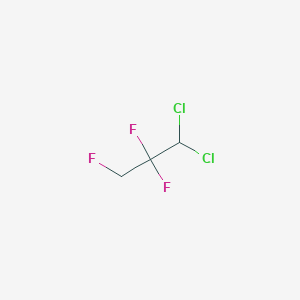
1,1-Dichloro-2,2,3-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2,3-trifluoropropane is a halogenated hydrocarbon with the molecular formula C3H3Cl2F3 . This compound is known for its applications in various industrial processes, particularly as an intermediate in the synthesis of other chemicals. It is a colorless liquid with a relatively high boiling point and low water solubility .
Métodos De Preparación
The synthesis of 1,1-Dichloro-2,2,3-trifluoropropane can be achieved through several methods. One common route involves the reaction of 2,3-dichloro-1,1,1-trifluoropropane with appropriate reagents under controlled conditions . Industrial production often utilizes halogen exchange reactions, where halogen atoms are replaced by other halogens using catalysts such as carbon, aluminum fluoride, or iron chloride . The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.
Análisis De Reacciones Químicas
1,1-Dichloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions where chlorine atoms are replaced by other halogens like fluorine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under specific conditions.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2,3-trifluoropropane has several applications in scientific research and industry:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2,2,3-trifluoropropane primarily involves its reactivity with other chemicals. The compound can act as a halogen donor or acceptor in various reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in halogen exchange reactions, where chlorine atoms are replaced by other halogens . The pathways involved in these reactions often include the formation of intermediate species that further react to produce the desired products.
Comparación Con Compuestos Similares
1,1-Dichloro-2,2,3-trifluoropropane can be compared with other similar halogenated hydrocarbons:
2,3-Dichloro-1,1,1-trifluoropropane: This compound has a similar structure but differs in the position of chlorine atoms.
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane: This compound has additional chlorine and fluorine atoms, making it more reactive in certain chemical processes.
1,1-Dichloro-2,2,2-trifluoroethane: This compound is used as a refrigerant and has similar chemical properties but a different molecular structure.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which gives it distinct reactivity and applications in various industrial processes.
Propiedades
Número CAS |
70192-70-0 |
|---|---|
Fórmula molecular |
C3H3Cl2F3 |
Peso molecular |
166.95 g/mol |
Nombre IUPAC |
1,1-dichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-2(5)3(7,8)1-6/h2H,1H2 |
Clave InChI |
GELJRWJPYZKUPR-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(Cl)Cl)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


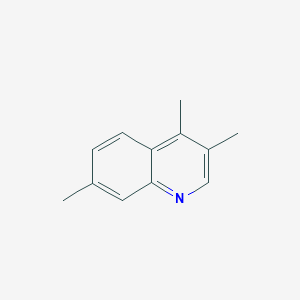
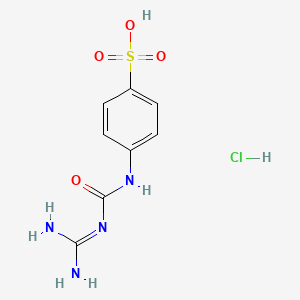
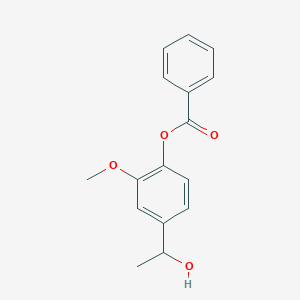
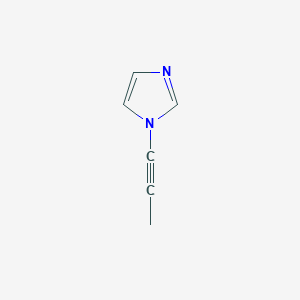

![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)
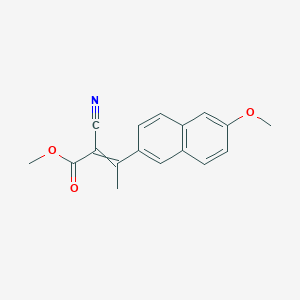
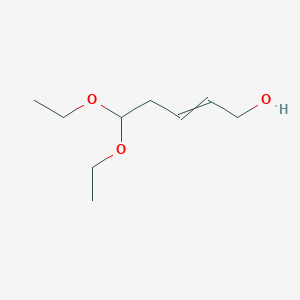
![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
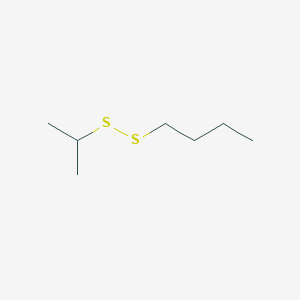
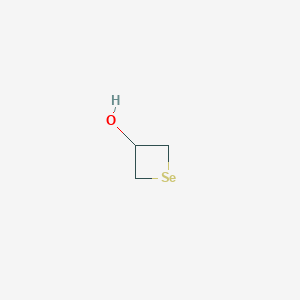
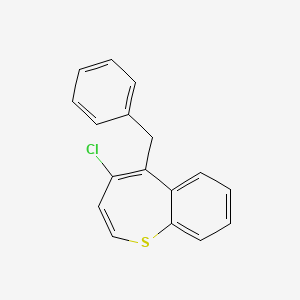
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

